Tetrasulfide, bis(4-nitrophenyl)

Description

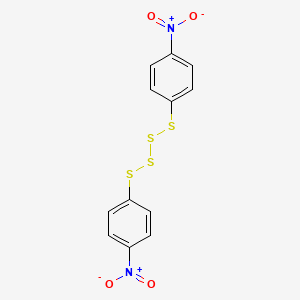

Tetrasulfide, bis(4-nitrophenyl) is an organosulfur compound characterized by a tetrasulfide (–S–S–S–S–) bridge linking two 4-nitrophenyl groups. The compound’s synthesis often involves reactions under controlled moisture conditions to avoid unintended oligosulfide formation, as sulfur monochloride (S₂Cl₂) impurities or moisture can lead to trisulfide or tetrasulfide linkages . Its applications span materials science (e.g., dynamic covalent networks, rubber reinforcement) and biochemistry (e.g., enzyme inhibition, H₂S release) .

Properties

CAS No. |

133532-86-2 |

|---|---|

Molecular Formula |

C12H8N2O4S4 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

1-nitro-4-[(4-nitrophenyl)tetrasulfanyl]benzene |

InChI |

InChI=1S/C12H8N2O4S4/c15-13(16)9-1-5-11(6-2-9)19-21-22-20-12-7-3-10(4-8-12)14(17)18/h1-8H |

InChI Key |

RJUNNCGDHAXMRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SSSSC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Electrochemical Oxidation of Diphenyl Dithiophosphinic Acid

Reaction Mechanism

Electrochemical synthesis offers a green and efficient route to tetrasulfide, bis(4-nitrophenyl). The process involves electrochemical oxidation of diphenyl dithiophosphinic acid in an anhydrous solvent (e.g., acetonitrile) under controlled potential. Key steps include:

- Cleavage of the P–S bond under an electric field, generating sulfur radicals.

- Radical recombination to form the S₄ chain.

- Coupling with 4-nitrophenyl groups via electrophilic substitution.

Density functional theory (DFT) calculations confirm that the external electric field facilitates intramolecular dehydrogenation and sulfur migration, leading to a 74.8% capacity retention in lithium-ion battery applications.

Homocoupling of Sodium 4-Nitrobenzenesulfinate

Palladium-Catalyzed Coupling

This method employs sodium 4-nitrobenzenesulfinate as the precursor, with palladium acetate (Pd(OAc)₂) as the catalyst in N-methylpyrrolidone (NMP):

- Oxidative homocoupling of sulfinate anions at 150°C.

- Disproportionation to form the S₄ chain.

Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Pd(OAc)₂ Loading | 2 mol% | 85 |

| Temperature | 150°C | 89 |

| Reaction Time | 4 hours | 91 |

The reaction achieves 91% yield under optimized conditions, with scalability demonstrated at the 100-g scale.

Nucleophilic Substitution Using 4-Nitrochlorobenzene

Thiol-Disulfide Exchange Reactions

Synthesis via 4-Nitrobenzenesulfenyl Chloride

4-Nitrobenzenesulfenyl chloride reacts with thiols (e.g., dodecyl mercaptan) in dichloromethane to form intermediate disulfides, which are further oxidized to tetrasulfides:

$$

2 \, \text{Ar-SH} + \text{S}2\text{Cl}2 \rightarrow \text{Ar-S-S-Ar} + 2 \, \text{HCl}

$$

$$

\text{Ar-S-S-Ar} + \text{S}2\text{Cl}2 \rightarrow \text{Ar-S}_4\text{-Ar} + 2 \, \text{HCl}

$$

Key Data

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Energy Efficiency | Key Limitation |

|---|---|---|---|---|

| Electrochemical Oxidation | 68–72 | Moderate | High | Requires specialized equipment |

| Homocoupling | 85–91 | High | Moderate | Palladium cost |

| Nucleophilic Substitution | 80–90 | Industrial | Low | Byproduct formation |

| Thiol-Disulfide Exchange | 75–82 | Lab-scale | Moderate | Toxicity of S₂Cl₂ |

Recent Advances and Industrial Applications

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-nitrothiophenol with sulfur powder (1:2 molar ratio) achieves 88% yield in 2 hours, eliminating solvent use.

Chemical Reactions Analysis

Types of Reactions

Tetrasulfide, bis(4-nitrophenyl) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can replace the nitro groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetrasulfide, bis(4-nitrophenyl) has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organosulfur compounds.

Biology: Investigated for its potential antioxidant properties due to its ability to trap free radicals.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized as an additive in lubricants and other petroleum-derived products to enhance oxidation stability.

Mechanism of Action

The mechanism of action of tetrasulfide, bis(4-nitrophenyl) involves its ability to undergo homolytic cleavage, forming perthiyl radicals. These radicals can interact with other reactive species, such as peroxyl radicals, to form stable products. This radical-trapping antioxidant activity is a key feature of the compound’s mechanism, contributing to its biological and industrial applications.

Comparison with Similar Compounds

Structural and Reactivity Differences

Sulfur Chain Length and Bond Energy

The sulfur chain length significantly influences reactivity and stability:

- Reactivity with Aryl Fluorides: Di-tert-butyl tetrasulfide reacts with both aryl monofluorides and substituted pentafluorobenzenes, whereas trisulfides react only with monofluorides. This is attributed to lower S–S bond energy in tetrasulfides, enhancing their substrate versatility .

- Moisture Sensitivity : Tetrasulfides can form inadvertently during disulfide synthesis if moisture reacts with S₂Cl₂, necessitating strict anhydrous conditions .

Dynamic Covalent Networks (CANs)

- Disulfide vs. Tetrasulfide Crosslinkers : CANs with tetrasulfide linkages exhibit distinct relaxation timescales compared to disulfide-based networks. For example, trisulfide BiTEMPS-based materials show slower stress relaxation than disulfide analogs, but tetrasulfides may offer intermediate dynamics due to disproportionation tendencies .

- Rubber Reinforcement : Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) enhances rubber hydrophobicity and mechanical strength by forming silica-rubber interfaces. In contrast, bis(4-nitrophenyl) tetrasulfide is less studied in this context but may offer redox-responsive properties .

Electrochemical Performance

- Lithium Batteries : 1,4-bis(diphenylphosphanyl) tetrasulfide demonstrates a high discharge voltage (2.9 V) and cycling stability (>500 cycles), outperforming disulfides in energy density due to reversible lithiation/delithiation at sulfur-rich sites .

H₂S Release and Enzyme Inhibition

- H₂S Donors: Bis(aryl) tetrasulfides release H₂S more efficiently than trisulfides or disulfides in the presence of thiols (e.g., glutathione), making them potent cytoprotective agents. Benzyl tetrasulfide suppresses endothelial cell proliferation at lower concentrations than trisulfide analogs .

- Enzyme Inhibition : Compounds with tetrasulfide bonds (e.g., marine-derived metabolites 136–138) inhibit histone methyltransferase G9a (IC₅₀: 2.1–6.4 μM), whereas disulfide-containing analogs show reduced activity, highlighting the role of sulfur chain length in bioactivity .

Substrate Specificity

- SAMHD1 Catalysis: Bis(4-nitrophenyl) phosphate (b4NPP), a disulfide-free analog, is hydrolyzed by SAMHD1 to produce 4-nitrophenol, whereas tetrasulfide derivatives may interact differently due to sulfur-mediated redox activity .

Q & A

Q. What are the established synthetic routes for bis(4-nitrophenyl) tetrasulfide, and what factors influence yield optimization?

Methodological Answer: Bis(4-nitrophenyl) tetrasulfide can be synthesized via rhodium-catalyzed reactions using aryl fluorides and sulfur sources (e.g., di-tert-butyl tetrasulfide) under mild conditions (room temperature to 80°C) . Alternatively, nucleophilic substitution between 4-nitrothiophenol derivatives and sulfurizing agents (e.g., S₈) may be employed. Key factors affecting yield include:

Q. What safety protocols are critical when handling bis(4-nitrophenyl) tetrasulfide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (reported irritant properties) .

- Ventilation : Work in a fume hood to mitigate inhalation risks from volatile byproducts.

- Storage : Keep in airtight containers away from ignition sources (flammable liquid) .

- Waste disposal : Segregate waste and use certified hazardous waste services to prevent environmental contamination .

Q. What analytical techniques are recommended for characterizing bis(4-nitrophenyl) tetrasulfide and its decomposition products?

Methodological Answer:

- Structural analysis : NMR (¹H/¹³C) and mass spectrometry (MS) confirm molecular integrity .

- Quantitative analysis : HPLC with UV-Vis detection monitors H₂S release kinetics .

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds .

Advanced Research Questions

Q. How does the glutathione (GSH) concentration influence H₂S release kinetics from bis(4-nitrophenyl) tetrasulfide, and what experimental parameters must be controlled?

Methodological Answer:

- GSH dependency : H₂S release follows first-order kinetics relative to GSH concentration, as demonstrated in donor studies .

- Key parameters :

- pH : Maintain physiological pH (7.4) to mimic in vivo conditions.

- Temperature : Control at 37°C for biological relevance.

- GSH purity : Use freshly prepared GSH to avoid oxidation artifacts.

- Validation : Electrochemical sensors or fluorometric assays (e.g., SF7-AM) quantify H₂S release .

Q. When comparing trisulfides and tetrasulfides, what mechanistic insights explain the higher H₂S release efficiency of tetrasulfides?

Methodological Answer:

- S-S bond energetics : Tetrasulfides have lower S-S bond dissociation energies, facilitating sequential cleavage and H₂S release .

- Electron-withdrawing groups : The nitro groups on the aryl rings stabilize thiol intermediates, enhancing reaction rates .

- Experimental validation : Comparative kinetics studies using stopped-flow spectroscopy or MS can elucidate cleavage pathways .

Q. How can discrepancies in reported H₂S release rates across studies be resolved methodologically?

Methodological Answer:

- Standardization : Use consistent GSH concentrations (e.g., 1–10 mM) and buffer systems (e.g., PBS) .

- Control experiments : Include internal standards (e.g., NaHS) to calibrate H₂S detection methods.

- Data normalization : Report release rates as μmol H₂S per μmol donor to enable cross-study comparisons .

Q. What role do electron-withdrawing groups (e.g., nitro) play in the stability and reactivity of aryl tetrasulfides?

Methodological Answer:

- Stabilization : Nitro groups increase electrophilicity at sulfur atoms, accelerating nucleophilic attack by thiols like GSH .

- Reactivity modulation : Substituent positioning (para vs. meta) affects resonance stabilization of transition states. Computational studies (DFT) can predict reactivity trends .

- Experimental validation : Synthesize analogs with varying substituents (e.g., -NO₂ vs. -OCH₃) and compare reaction rates via kinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.